molecular formula C17H25NO3 B2434901 N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1396679-01-8

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2434901
CAS No.: 1396679-01-8
M. Wt: 291.391
InChI Key: JSEIBPXTEWIGFT-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and an isopropylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxypropyl chain: This step may involve the use of epoxides or halohydrins, followed by nucleophilic substitution or addition reactions.

    Attachment of the isopropylphenoxy group: This can be done through etherification reactions using phenols and alkyl halides.

    Formation of the acetamide linkage: This final step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, phenols, or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain might yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-tert-butylphenoxy)acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and stability, while the isopropylphenoxy moiety can affect its interaction with biological targets.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEIBPXTEWIGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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